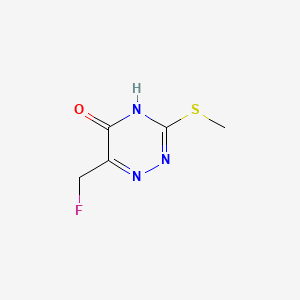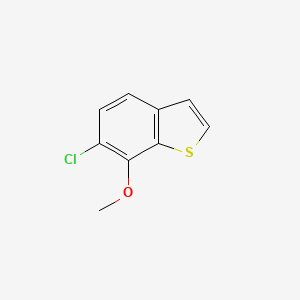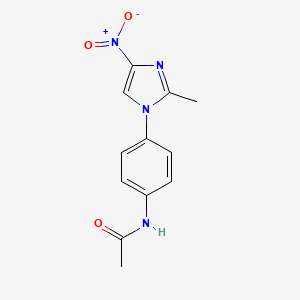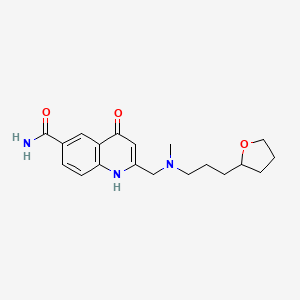
2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is a complex organic compound that features a quinoline core structure
准备方法
The synthesis of 2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the tetrahydrofuran and amino groups. Reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
科学研究应用
2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
相似化合物的比较
Similar compounds to 2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide include other quinoline derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
Quinoline derivatives: These compounds have a similar core structure but different substituents.
Tetrahydrofuran-containing compounds: These compounds feature the tetrahydrofuran ring but differ in other parts of their structure.
属性
分子式 |
C19H25N3O3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
2-[[methyl-[3-(oxolan-2-yl)propyl]amino]methyl]-4-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C19H25N3O3/c1-22(8-2-4-15-5-3-9-25-15)12-14-11-18(23)16-10-13(19(20)24)6-7-17(16)21-14/h6-7,10-11,15H,2-5,8-9,12H2,1H3,(H2,20,24)(H,21,23) |
InChI 键 |
RMDNYNDYNGWLLG-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCC1CCCO1)CC2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


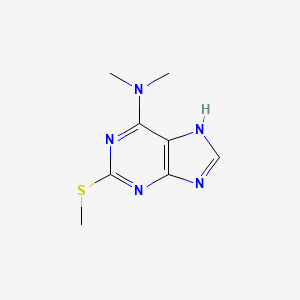
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12935326.png)
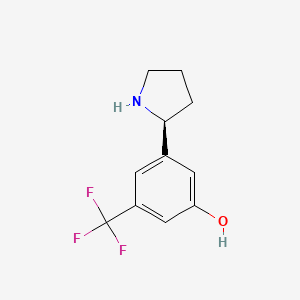


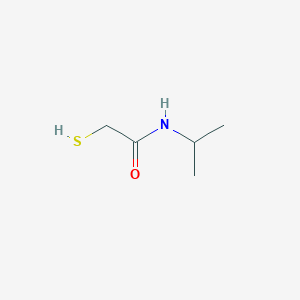
![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
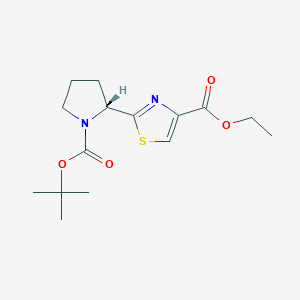
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
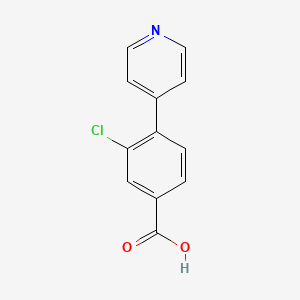
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B12935376.png)
